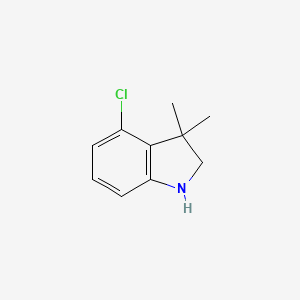
4-CHLORO-3,3-DIMETHYLINDOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-3,3-DIMETHYLINDOLINE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,3-DIMETHYLINDOLINE can be achieved through several methods:
Starting from Indole: The indole nucleus can be chlorinated at the 4th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3rd position.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,3-dimethylbutan-2-one, under acidic or basic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反应分析
Types of Reactions
4-CHLORO-3,3-DIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
4-CHLORO-3,3-DIMETHYLINDOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-CHLORO-3,3-DIMETHYLINDOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the chlorine atom at the 4th position.
4-chloro-1H-indole: Lacks the methyl groups at the 3rd position.
4-chloro-3-methyl-2,3-dihydro-1H-indole: Has only one methyl group at the 3rd position.
Uniqueness
4-CHLORO-3,3-DIMETHYLINDOLINE is unique due to the presence of both the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
4-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
InChI 键 |
LMZKHSQQRCFDCU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C1C(=CC=C2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
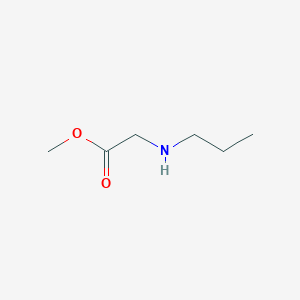
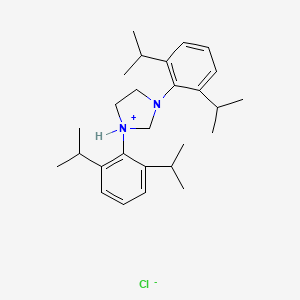
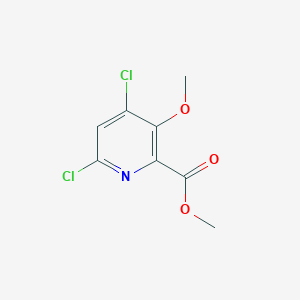
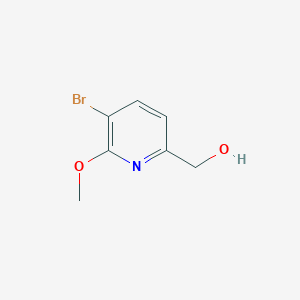
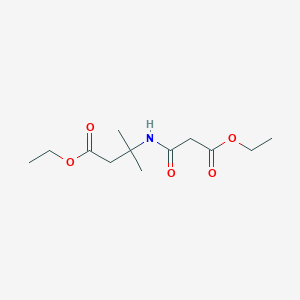
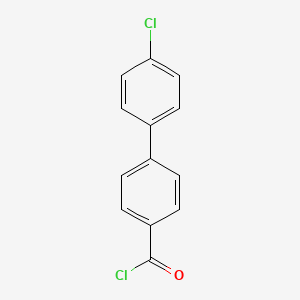
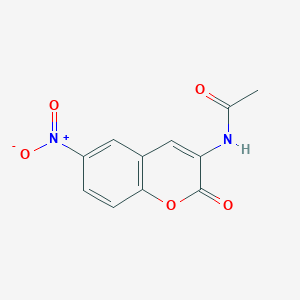
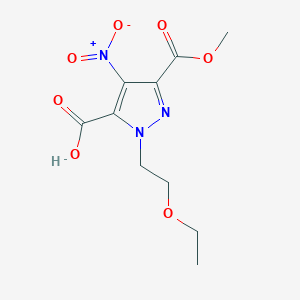
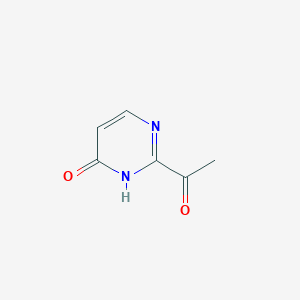
![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)
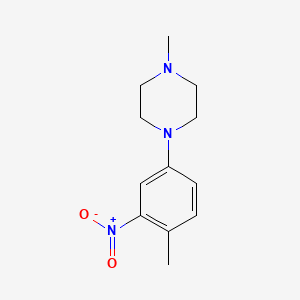
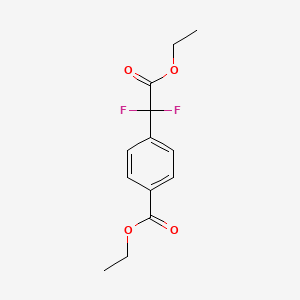
![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-1(2H)-quinolinyl]-1-ethanone](/img/structure/B8811744.png)
